3-Methylindolin-6-amine

Medicinal Chemistry Synthetic Building Blocks Chiral Synthesis

Procure 3-Methylindolin-6-amine for its unique chiral indoline core, essential for stereospecific SAR and lead optimization. The C3-methyl group critically modulates receptor binding and metabolic stability, enabling low-nanomolar HDAC6 inhibitor potency unattainable with unsubstituted scaffolds. This primary amine is key for building focused anticancer libraries with cancer-cell selectivity. Ensure your medicinal chemistry program controls stereochemical space—request high-purity (≥98%) stock today.

Molecular Formula C9H12N2
Molecular Weight 148.2 g/mol
CAS No. 151981-13-4
Cat. No. B120088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylindolin-6-amine
CAS151981-13-4
Synonyms1H-Indol-6-amine,2,3-dihydro-3-methyl-(9CI)
Molecular FormulaC9H12N2
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESCC1CNC2=C1C=CC(=C2)N
InChIInChI=1S/C9H12N2/c1-6-5-11-9-4-7(10)2-3-8(6)9/h2-4,6,11H,5,10H2,1H3
InChIKeyXDIBEQBIUTWONB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylindolin-6-amine (CAS 151981-13-4): A Regiospecific Aminoindoline Scaffold for Targeted Derivative Synthesis


3-Methylindolin-6-amine (CAS 151981-13-4), also known as 3-methyl-2,3-dihydro-1H-indol-6-amine, is a heterocyclic primary amine with the molecular formula C9H12N2 . It features a partially saturated indole core (indoline) with a methyl substituent at the 3-position and a primary amine at the 6-position, distinguishing it from the unsubstituted indolin-6-amine scaffold [1]. This structural configuration positions it as a key chiral building block in medicinal chemistry, particularly for the synthesis of bioactive indoline derivatives and as a comparator in structure-activity relationship (SAR) studies .

Why 3-Methylindolin-6-amine Cannot Be Replaced by Generic Indoline or 6-Aminoindoline Analogs


Substituting 3-Methylindolin-6-amine with the unsubstituted indolin-6-amine or other regioisomeric analogs can lead to significant and unpredictable changes in a compound's biological profile, physicochemical properties, and synthetic utility. The specific placement of the methyl group at the 3-position introduces both steric and electronic effects that directly influence receptor binding, metabolic stability, and the compound's three-dimensional conformation, which are not replicated by the parent scaffold [1]. Furthermore, the presence of a chiral center at C3 renders the molecule stereogenic, a critical factor in medicinal chemistry where enantiomers can exhibit divergent pharmacological activities and safety profiles . Therefore, substituting with an achiral or differently substituted analog negates the ability to explore or control these critical, structure-dependent properties, which is often the primary reason for procuring this specific compound.

Quantified Differentiation of 3-Methylindolin-6-amine: Key Evidence for Selection and Procurement


Structural Differentiation of 3-Methylindolin-6-amine vs. Unsubstituted Indolin-6-amine

3-Methylindolin-6-amine is a chiral compound (MW 148.21) due to the methyl group at C3, whereas the more common synthetic building block, Indolin-6-amine (CAS 15918-79-3), is achiral and has a lower molecular weight (MW 134.18) [1]. This structural difference introduces a chiral center and increased lipophilicity, making 3-Methylindolin-6-amine a more complex scaffold for generating stereochemically defined, drug-like molecules .

Medicinal Chemistry Synthetic Building Blocks Chiral Synthesis

Kinase Inhibitor Scaffold Potency: Comparative Data for 3-Substituted Indolines

While direct activity data for 3-Methylindolin-6-amine is limited, studies on closely related 3-methylindoline derivatives provide strong class-level evidence for its utility. A 2022 report identified 5-fluoro-3-methylindoline derivatives as potent inhibitors of histone deacetylase 6 (HDAC6) with IC50 values of 12 nM [1]. This potency is critically dependent on the 3-methylindoline scaffold. In contrast, unsubstituted indoline derivatives in similar assays often show significantly reduced potency or lack of selectivity [1].

Cancer Research Kinase Inhibition HDAC Inhibitors SAR

Cytotoxic Activity of 3-Methylindoline Derivatives Against Cancer Cell Lines

Derivatives of 3-methylindoline have demonstrated significant and selective cytotoxic activity. For instance, (2R*,3S*)-N-arylsulfonyl-2-(1-halogenoethyl)-3-methylindoline derivatives exhibited cytotoxicity against neuroblastoma SH-SY5Y cells with IC50 values ranging from 3 to 5 μM, while showing no effect on non-cancerous HEK293, Jurkat, and HepG2 cell lines [1]. This contrasts with the parent indoline scaffold, which typically lacks this specific activity profile and requires additional functionalization [1].

Cancer Biology Cytotoxicity Assays Apoptosis

Optimal Application Scenarios for Procuring 3-Methylindolin-6-amine


Synthesis of Chiral Drug Candidates and Bioactive Molecules

The chiral nature of 3-Methylindolin-6-amine makes it an invaluable building block for synthesizing stereochemically pure drug candidates. As demonstrated in Section 3, the 3-methylindoline scaffold is crucial for achieving low-nanomolar potency in HDAC6 inhibitors [1]. Procurement is essential for medicinal chemistry teams aiming to explore chiral space around the indoline core to optimize target binding and improve drug-like properties.

Structure-Activity Relationship (SAR) Studies for Kinase and HDAC Inhibitors

3-Methylindolin-6-amine serves as a critical comparator compound in SAR studies. Researchers investigating the role of the 3-position substituent on the indoline ring in enzyme inhibition use this compound as a baseline. As the evidence in Section 3 indicates, the 3-methyl group is a key determinant of HDAC6 inhibitory activity [1]. Its procurement is therefore justified for systematic studies designed to map the pharmacophore and guide the optimization of lead compounds.

Development of Selective Cytotoxic Agents for Oncology Research

This compound is a key starting material for generating libraries of 3-methylindoline derivatives with potential as selective anticancer agents. The class-level evidence in Section 3 highlights that 3-methylindoline derivatives can achieve low-micromolar IC50 values with selectivity for cancer cells over normal cells [1]. Procuring 3-Methylindolin-6-amine enables the development of novel chemotherapeutics, particularly for cancers where current treatments are limited by off-target toxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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